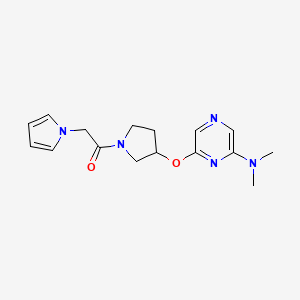

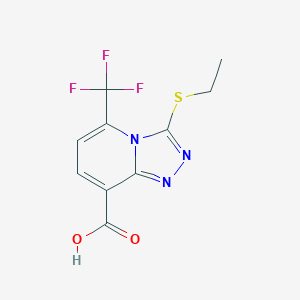

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical reagent used in click chemistry . It has the empirical formula C18H18N6O5 and a molecular weight of 398.37 .

Synthesis Analysis

The compound may be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al [18F]-NOTA-labeled tetrazine radio ligand useful in 18F-based pretargeted PET imaging system .Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule isO=C (CCCC (ON1C (CCC1=O)=O)=O)NCC (C=C2)=CC=C2C3=NN=CN=N3 . Chemical Reactions Analysis

The succinimidyl ester functional group in the compound can react with amines for small molecule, biomolecule, or surface modification . The tetrazine group will react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to yield a stable covalent linkage .Physical And Chemical Properties Analysis

The compound is a solid and is suitable for click chemistry reactions . It has a functional group NHS ester and should be stored at −20°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolidines

Stereospecific Synthesis of Pyrrolidines

Research has demonstrated the stereospecific synthesis of pyrrolidines utilizing 1,3-dipolar cycloaddition of azomethine ylides to sugar-derived enones, highlighting the potential for creating enantiomerically pure pyrrolidines with defined stereochemistry. This method underscores the versatility of pyrrolidine structures in synthetic organic chemistry, potentially applicable to derivatives like the compound (Guillermo A Oliveira Udry et al., 2014).

Synthesis of Pyridinone Derivatives

Transformations of Pyridinone Ring Systems

Transformations involving pyridinone ring systems into various heterocyclic frameworks have been documented, indicating the flexibility of such core structures in generating diverse bioactive molecules. This could suggest pathways for modifying the compound to enhance its application scope (Patrik Kolar et al., 1996).

Fluorescent Properties

Fluorescence Emission in Pyrone Derivatives

The synthesis and fluorescent properties of certain pyrone derivatives, offering insights into the design of compounds with specific optical properties for potential use in materials science and bioimaging. This suggests avenues for investigating the photophysical properties of the compound (Naoko Mizuyama et al., 2008).

Antimicrobial Activity

Antimicrobial Activity of Novel Compounds

Research into the synthesis and antimicrobial activity of novel compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, highlights the potential of structurally complex molecules in developing new antibacterial and antifungal agents. This suggests potential bioactivity exploration for the compound (J. Salimon et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-19(2)14-9-17-10-15(18-14)23-13-5-8-21(11-13)16(22)12-20-6-3-4-7-20/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJABDPFXOCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)

![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)